N-Ethyl-N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine
Description
Properties
Molecular Formula |
C9H15N3S |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
N-ethyl-N-methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine |
InChI |
InChI=1S/C9H15N3S/c1-3-12(2)9-11-7-4-5-10-6-8(7)13-9/h10H,3-6H2,1-2H3 |
InChI Key |
LCRJVCUMMSPSEL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=NC2=C(S1)CNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial applications, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, ethanol, and triethylamine . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazonoyl halides can yield various thiazole derivatives .
Scientific Research Applications
N-Ethyl-N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Ethyl-N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor ligand, or modulator of various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N,N-Dimethyl Analogs
- Compound : N,N-Dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine
- Key Differences : Replaces ethyl and methyl groups with two methyl groups.
- Implications : Reduced steric bulk compared to the ethyl-methyl variant may enhance solubility or binding flexibility in biological systems. The hydrochloride salt form (CAS 720720-96-7) is commercially available, indicating stability for pharmaceutical applications .
Tert-Butyldimethylsilyloxy Derivatives
- Compound : 6-[(Tert-butyldimethylsilyl)oxy]methyl]-2-chloro-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-4-one
- Key Differences : Incorporates a bulky silyl ether and a chloro substituent.
- Implications : The tert-butyldimethylsilyl group enhances lipophilicity, which may improve blood-brain barrier penetration. Synthesis yields (~36%) and regioselectivity challenges (1:4 mixture of regioisomers) highlight the complexity of modifying the thiazolo-pyridine core .
Core Heterocycle Modifications
Oxazolo-pyridine Analogs
- Compound: 4H,5H,6H,7H-[1,3]oxazolo[5,4-c]pyridin-2-amine Key Differences: Replaces sulfur in the thiazole ring with oxygen.
Brominated Thiazolo-pyridines
- Compound : 4-Bromothiazolo[5,4-c]pyridin-2-amine
Functional Group Additions
Carboxylic Acid Derivatives
Carbamate Derivatives
- Compound : Ethyl N-(4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl)carbamate
- Key Differences : Carbamate group at the 2-position.
- Implications : The carbamate moiety may enhance metabolic stability compared to the parent amine .
Biological Activity
N-Ethyl-N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine (CAS Number: 2059945-01-4) is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and anticonvulsant activities, along with structure-activity relationships (SAR) derived from various studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₅N₃S
- Molecular Weight : 197.30 g/mol
- Chemical Structure : The compound features a thiazole ring fused with a pyridine moiety, which is critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. While specific data on this compound is limited, related compounds exhibit notable activity against various pathogens:
| Pathogen | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| E. coli | 0.17 | 0.23 |
| B. cereus | 0.23 | 0.47 |
| S. Typhimurium | 0.23 | 0.47 |
The presence of specific substituents on the thiazole ring has been shown to enhance antimicrobial efficacy significantly. For instance, compounds with phenolic groups or specific alkyl chains demonstrate improved activity against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Thiazole derivatives are also being explored for their anticancer properties. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation:
| Compound | IC₅₀ (µg/mL) | Cell Line Tested |
|---|---|---|
| Compound A | 1.61 | Anti-Bcl-2 Jurkat |
| Compound B | 1.98 | Anti-A431 |
The structure-activity relationship indicates that modifications at the phenyl ring and thiazole moiety significantly affect cytotoxic activity . The presence of electron-donating groups enhances interaction with target proteins involved in cell survival pathways.
Anticonvulsant Activity
Thiazole derivatives have been noted for their anticonvulsant effects in various studies:
- Compound Analysis : A related thiazole compound displayed significant anticonvulsant properties by eliminating tonic extensor phases in animal models.
The SAR analysis suggests that substituents on the thiazole ring can modulate the activity; for instance, the introduction of specific alkyl or aryl groups can enhance efficacy against seizure models .
Case Studies and Research Findings
- Antimicrobial Study :
- Anticancer Research :
- Anticonvulsant Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
